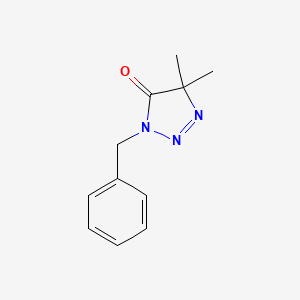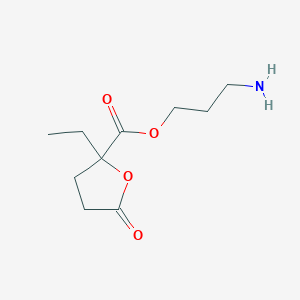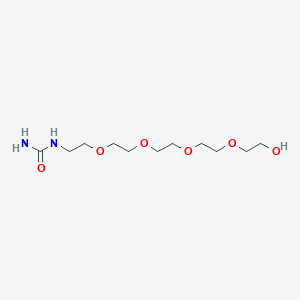
7-Bromo-6-methoxyquinoline-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-6-methoxyquinoline-5,8-dione is a quinoline derivative with the molecular formula C10H6BrNO3. This compound is known for its unique chemical structure, which includes a bromine atom at the 7th position and a methoxy group at the 6th position on the quinoline ring. Quinoline derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-methoxyquinoline-5,8-dione can be achieved through various synthetic routes. One common method involves the bromination of 6-methoxyquinoline-5,8-dione using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as chloroform or dichloromethane, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-6-methoxyquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Bromo-6-methoxyquinoline-5,8-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 7-Bromo-6-methoxyquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound’s quinone moiety can participate in redox reactions, generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Additionally, the bromine and methoxy groups may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-8-methoxyquinoline: Similar structure but with different substitution positions.
7-Bromo-6-methoxyquinoline: Lacks the quinone moiety.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a methoxy group
Uniqueness
7-Bromo-6-methoxyquinoline-5,8-dione is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups on the quinoline ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
14151-20-3 |
|---|---|
Molekularformel |
C10H6BrNO3 |
Molekulargewicht |
268.06 g/mol |
IUPAC-Name |
7-bromo-6-methoxyquinoline-5,8-dione |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10-6(11)9(14)7-5(8(10)13)3-2-4-12-7/h2-4H,1H3 |
InChI-Schlüssel |
VFJSDBUJXJBRRA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


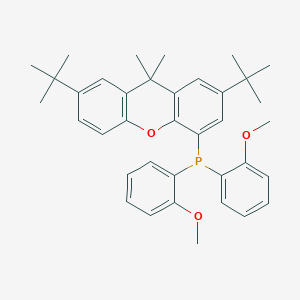
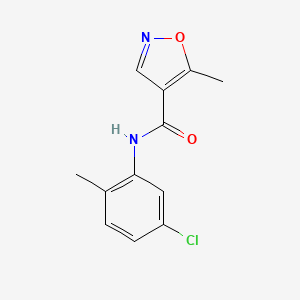
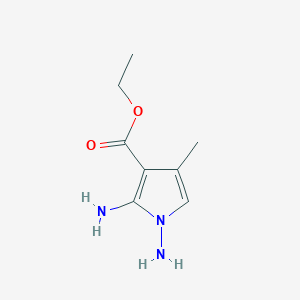
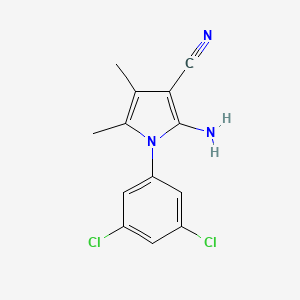
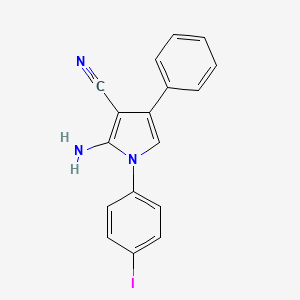
![2-Iodobenzo[d]oxazole-4-carbonitrile](/img/structure/B12878778.png)
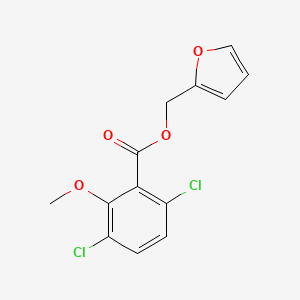
![Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl-](/img/structure/B12878788.png)
![2,6-Dimethoxy-N-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12878793.png)


